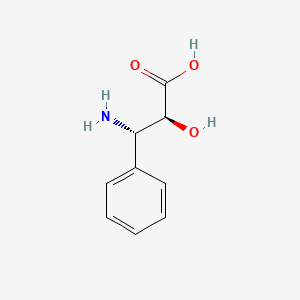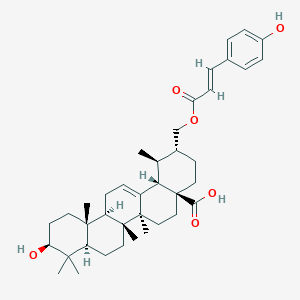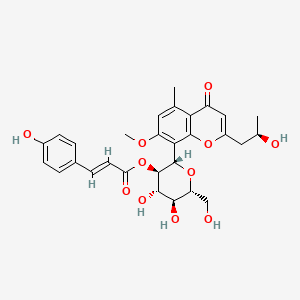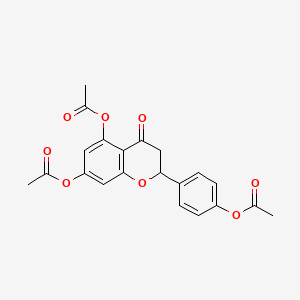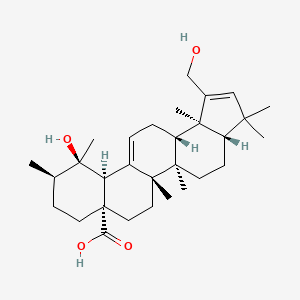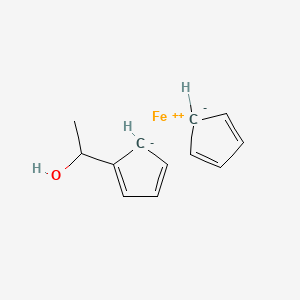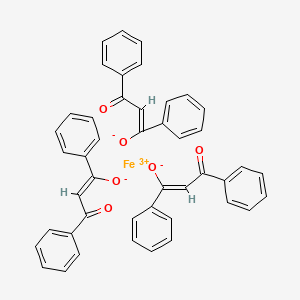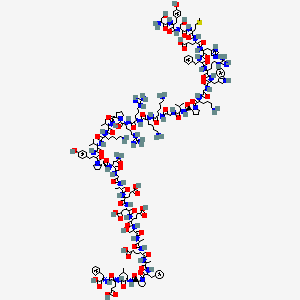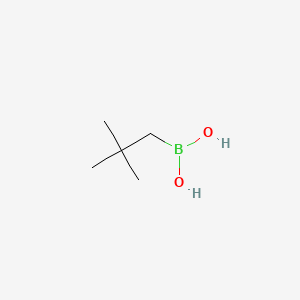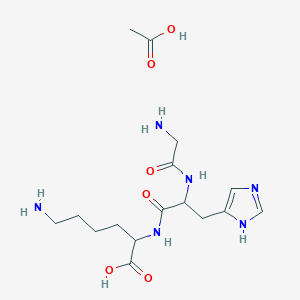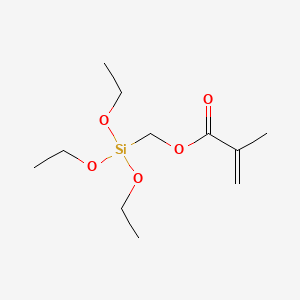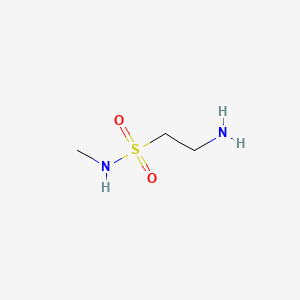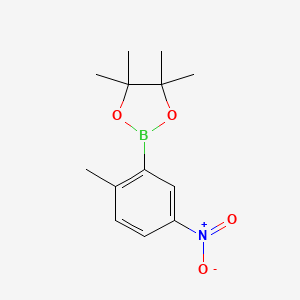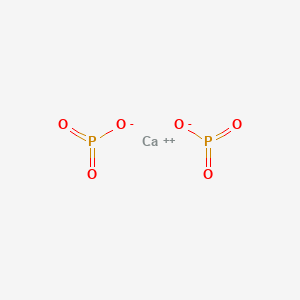![molecular formula C26H36N4O5S2 B1632056 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1632056.png)
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid is a compound that inhibits the enzyme farnesyltransferase. Farnesyltransferase is responsible for the post-translational modification of proteins, particularly the farnesylation of the Ras protein. This modification is crucial for the proper localization and function of Ras proteins, which play a significant role in cell signaling pathways. The inhibition of farnesyltransferase has been explored as a therapeutic strategy for treating various cancers, as the Ras protein is often mutated and hyperactive in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and consistency of the final product. This process may include optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield modified analogs of this compound .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the mechanisms of farnesylation and the role of farnesyltransferase in cellular processes.
Biology: Researchers use 2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid to investigate the biological functions of farnesylated proteins and their involvement in cell signaling pathways.
Medicine: The compound has shown promise as a therapeutic agent for treating cancers with hyperactive Ras proteins.
Mechanism of Action
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the farnesylation of target proteins. This inhibition disrupts the proper localization and function of farnesylated proteins, such as Ras, which are critical for cell signaling and proliferation. By inhibiting farnesyltransferase, this compound can interfere with the growth and survival of cancer cells that rely on hyperactive Ras signaling pathways .
Comparison with Similar Compounds
2-[[2-[[2-[(2-Amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid can be compared with other farnesyltransferase inhibitors, such as:
Tipifarnib: Another well-known farnesyltransferase inhibitor that has been studied for its anticancer properties.
Lonafarnib: A farnesyltransferase inhibitor used in clinical trials for treating progeria and certain cancers.
This compound is unique in its specific binding affinity and inhibitory potency against farnesyltransferase, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C26H36N4O5S2 |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
2-[[2-[[2-[(2-amino-3-sulfanylpropanoyl)amino]-3-methylbutanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C26H36N4O5S2/c1-15(2)22(30-23(31)19(27)14-36)25(33)29-21(24(32)28-20(26(34)35)10-11-37-3)13-16-8-9-17-6-4-5-7-18(17)12-16/h4-9,12,15,19-22,36H,10-11,13-14,27H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)(H,34,35) |
InChI Key |
HZPSWNVHTKOMLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CS)N |
sequence |
CVXM |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


